3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.
Scientific Research Applications
3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a related compound, 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Future Directions
Thienopyrimidines, including “3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane”, represent an important class of chemical compounds with diverse biological activities. They are structural analogs of purines and have various biological activities. The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process. Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in various biological pathways. For instance, thienopyrimidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their functional groups and substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is unique due to its azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets.
Properties
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-13-12-10(3-6-18-12)14-8-15-13/h3,6,8-9,11H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXKGAOJFJVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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